2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride
Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H22ClN . It has a molecular weight of 251.79 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Characterization
- Facile and Efficient Synthesis : An efficient synthesis procedure for a closely related compound, 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride, has been developed. This involves one-step synthesis of a key intermediate, indicating potential for scalable synthesis of related compounds like 2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride (Huang, Yeh, & Wong, 2008).
Chemical Properties and Reactions
- Spectroscopic Identification : A study identified various hydrochloride salts of cathinones, demonstrating the use of spectroscopic methods like GC-MS, IR, NMR, and single-crystal X-ray diffraction for identifying and characterizing compounds similar to this compound (Nycz et al., 2016).
Applications in Organic Chemistry
- Synthesis of Spiro Pyrrolidines : Research on the synthesis of spiro[tetrahydronaphthalen-one/butenolide]pyrrolidines through 1,3-dipolar cycloaddition, highlights the potential utility of similar compounds in creating complex molecular structures, which could be relevant for this compound (Raj & Raghunathan, 2003).
Medicinal Chemistry
- Antimicrobial and Antifungal Activity : A class of spiro pyrrolidines has been screened for antibacterial and antifungal activity, indicating potential for similar compounds like this compound in medicinal applications (Raj, Raghunathan, SrideviKumari, & Raman, 2003).
Mechanism of Action
Biochemical Pathways
While specific pathways affected by THN-pyrrolidine are not explicitly documented, we can speculate based on its structural features. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold. It is present in various biologically active molecules, including alkaloids and pharmacologically important agents . THN-pyrrolidine likely influences pathways related to neurotransmission, inflammation, or cell signaling.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence THN-pyrrolidine’s efficacy and stability. For instance, pH variations may affect its solubility and absorption.
Safety and Hazards
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQCMTVBBADAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC3CCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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